molecular formula C15H13ClN2O3S B2891174 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid CAS No. 1019108-36-1

2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid

Cat. No.: B2891174
CAS No.: 1019108-36-1
M. Wt: 336.79
InChI Key: IADHSTDPSDJTFV-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This particular compound features a thiazole ring fused with a benzene ring, along with a chlorobenzamido group and a carboxylic acid functional group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-9-6-4-8(5-7-9)13(19)18-15-17-12-10(14(20)21)2-1-3-11(12)22-15/h4-7,10H,1-3H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADHSTDPSDJTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological activities. Thiazole derivatives, in general, have shown promising results as antimicrobial, anti-inflammatory, and anticancer agents. This specific compound is being investigated for its potential to inhibit certain enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylic acid: Lacks the chlorobenzamido group, making it less hydrophobic and potentially less bioactive.

    4-Chlorobenzamido-2-thiazolecarboxylic acid: Similar structure but without the tetrahydrobenzo fusion, which may affect its stability and reactivity.

Uniqueness

2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is unique due to its fused ring structure, which enhances its stability and potential biological activity. The presence of the chlorobenzamido group also increases its hydrophobicity, potentially improving its interaction with biological membranes and targets.

Biological Activity

2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring fused with a tetrahydrobenzo moiety and a chlorobenzamide substituent. Its molecular formula is C16H16ClN2O2SC_{16}H_{16}ClN_2O_2S, with a molecular weight of approximately 348.83 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thiazole derivatives have been shown to possess broad-spectrum antimicrobial effects against various bacterial strains. A study demonstrated that thiazole-containing compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, one study reported that a thiazole derivative exhibited cytotoxic effects on breast cancer cells by inducing G2/M phase arrest and promoting apoptosis .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective activities. Thiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A recent study found that certain thiazole derivatives demonstrated promising AChE inhibitory activity, which could contribute to the development of therapeutic agents for neurodegenerative diseases . The mechanism involves enhancing acetylcholine levels in the synaptic cleft, thereby improving cognitive function.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as AChE and various kinases involved in cellular signaling pathways.
  • Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

StudyObjectiveKey Findings
Evaluate antimicrobial activityDemonstrated effectiveness against S. aureus and E. coli.
Investigate neuroprotective effectsShowed strong AChE inhibition; potential for Alzheimer’s treatment.
Assess anticancer propertiesInduced apoptosis in breast cancer cells; G2/M phase arrest observed.

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